molecular formula C9H11NO3 B1270416 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 33821-61-3

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B1270416
CAS RN: 33821-61-3
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-UHFFFAOYSA-N
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Description

The compound “3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione” is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Deady et al. (2003) detailed the synthesis of carboxamide derivatives from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and their testing for cytotoxic activity against several cancer cell lines. Most compounds showed potent cytotoxic effects, with some exhibiting IC(50) values less than 10 nM, suggesting their potential in cancer treatment research (Deady et al., 2003).

Optical and Nonlinear Optical Properties

Research by Moylan et al. (1996) introduced symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) and measured their nonlinear optical properties and thermal decomposition temperatures. These derivatives exhibited larger hyperpolarizabilities than expected, making them attractive for electro-optical applications (Moylan et al., 1996).

Fluorescence Probes and Biological Pathways

The synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, and their application as fluorescence probes for tracing biological pathways, was explored by Prior et al. (2014). These compounds demonstrated the potential for biological imaging and studying cellular mechanisms (Prior et al., 2014).

Antimicrobial Activity

A novel series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides exhibited significant antimicrobial activity, as detailed by Ghorab et al. (2017). These compounds showed potent action against various Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).

Advanced Materials and Photonic Devices

Vembris et al. (2012) synthesized organic glass-forming styryl- derivatives with potential for photonic device applications due to their amorphous structure, good fluorescence properties, and high glass transition temperatures. These materials are promising for use in sensors, solar cells, and bioimaging (Vembris et al., 2012).

properties

IUPAC Name

3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJAPKOLAKEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN(C)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363410
Record name 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

CAS RN

33821-61-3
Record name 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-dimethylformamide dimethyl acetal (150 ml) is added dropwise to a mixture of 4-hydroxy-6-methyl-2-pyrone (100 g) in dioxane (400 ml) at 0° C. over 20 minutes. The mixture is warmed to room temperature and stirred an additional 4 hours. The precipitated solid is filtered, washed with isopropanol and dried to give 85.0 g of the title compound. The filtrate is concentrated and isopropanol (300 ml) is added to the residue. This mixture is kept at 0° C. overnight to give an additional 18.8 g of the title compound. Physical characteristics are as follows:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-6-methyl-2-pyrone (11.50 g, 91.2 mmol) in toluene (30 mL) is added N,N-dimethylformamide dimethyl acetal (13.00 mL, 97.9 mmol). After stirring for 2 h at room temperature, the reaction mixture is evaporated under reduced pressure and co-evaporated with toluene several times. Yield: 18.5 g; ESI mass spectrum: [M+H]+=182; Retention time HPLC: 0.72 min (Z002—007).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-hydroxy-6-methyl-4H-pyran-4-one (23.92 g, 0.189 mmol) and dimethylformamide dimethyl acetal (45.2 mL, 0.34 mmol) in toluene (100 mL) was stirred at room temperature for 4 hours and concentrated to provide 25.8 g (75%) of the desired product of sufficient purity for subsequent use. MS (DCI/NH3) m/z 182 (M+H)+; 1H NMR (CDCl3) δ 8.22 (s, 1H), 5.67 (s, 1H), 3.47 (s, 3H), 3.39 (s, 3H), 2.13 (s, 3H).
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

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